molecular formula C11H8N2O B2745878 Phenyl(pyrimidin-5-yl)methanone CAS No. 92674-40-3

Phenyl(pyrimidin-5-yl)methanone

Cat. No. B2745878
CAS RN: 92674-40-3
M. Wt: 184.198
InChI Key: WWYYPQVGITYPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(pyrimidin-5-yl)methanone, also known as PMP, is an organic compound with a molecular formula of C9H9NO. PMP is a colorless liquid at room temperature and has a boiling point of about 250°C. PMP is used in a variety of applications, including as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Tetrazolo[1,5-a]pyrimidines : Phenyl(pyrimidin-5-yl)methanone derivatives are used in synthesizing tetrazolo[1,5-a]pyrimidines via three-component condensation, which is a method in organic chemistry for creating complex molecules (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).
  • Crystal Structure Analysis : These compounds have been structurally analyzed using single-crystal X-ray diffraction, providing insights into their molecular structure and potential applications in materials science (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Medical Imaging Research

  • Parkinson's Disease Imaging : Specific this compound derivatives have been investigated as potential PET imaging agents for studying LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Pharmaceutical Research

  • Anticancer Activity : Certain derivatives have shown promising anticancer properties. For instance, their application in inhibiting growth factor receptors like EGFR and FGFR, which are relevant in cancer treatment, has been explored (Bakr & Mehany, 2016).
  • Antimicrobial and Antimycobacterial Properties : Research on this compound derivatives has demonstrated significant antimicrobial and antimycobacterial activities, indicating their potential for therapeutic use in infectious diseases (Narasimhan, Sharma, Kumar, Yogeeswari, & Sriram, 2011).

Material Science and Chemistry

  • Optical Property Exploration : The study of these compounds in various solvents has provided insights into their spectroscopic properties, which can be relevant in developing new materials with specific optical characteristics (Al-Ansari, 2016).
  • Nonlinear Optical Analysis : Investigations into the nonlinear optical properties of this compound derivatives have shown potential applications in optoelectronic and high-tech applications (Hussain et al., 2020).

Mechanism of Action

Target of Action

This compound belongs to the class of pyrimidines, which are known to play crucial roles in various biological processes

Mode of Action

Pyrimidines, in general, are key components of dna and rna and are involved in protein synthesis and cellular metabolism . They can interact with their targets, causing changes in cellular processes. The specific interactions of 5-benzoylpyrimidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidines, including 5-benzoylpyrimidine, are involved in several biochemical pathways. They are essential for the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules

Result of Action

It has been suggested that some pyrimidine derivatives have anti-proliferative activity against certain cancer cell lines . More research is needed to understand the specific effects of 5-benzoylpyrimidine.

properties

IUPAC Name

phenyl(pyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-12-8-13-7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYYPQVGITYPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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